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molecular formula C9H4BrF2N B3191786 4-Bromo-6,8-difluoroquinoline CAS No. 577692-34-3

4-Bromo-6,8-difluoroquinoline

Cat. No. B3191786
M. Wt: 244.03 g/mol
InChI Key: VDMKLKJLEPUQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312212B2

Procedure details

6,8-Difluoro-quinolin-4-ol (commercially available) (7.43 g) in DMF (200 mL) was treated with phosphorus tribromide (4.24 mL) by the method of Example (28a) to give a solid (9.03 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.24 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:12])[CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2O.P(Br)(Br)[Br:15]>CN(C=O)C>[Br:15][C:5]1[C:4]2[C:9](=[C:10]([F:12])[CH:11]=[C:2]([F:1])[CH:3]=2)[N:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(=CC=NC2=C(C1)F)O
Name
Quantity
4.24 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=NC2=C(C=C(C=C12)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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